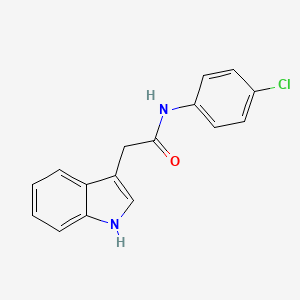
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been widely studied in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production and biosynthesis in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Mécanisme D'action
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide targets two key enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and an increase in oxidative stress in cancer cells. This, in turn, leads to cell death and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the TCA cycle. N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical settings, providing a wealth of data on its anticancer properties. However, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations as well. It has a short half-life, which may limit its efficacy in vivo. It also has poor solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide research. One area of interest is the development of novel formulations of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in combination with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the identification of biomarkers that predict response to N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may help in patient selection and personalized therapy. Overall, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide holds great promise as a novel anticancer agent that targets the TCA cycle in cancer cells.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the condensation reaction of 2-chloronicotinic acid with N-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in the presence of a catalyst. The reaction yields N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a white solid, which is then purified by recrystallization. The synthesis method has been optimized to obtain high yields and purity of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, which is upregulated in cancer cells to meet their high energy demands. N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been evaluated in various cancer types, including pancreatic, lung, ovarian, and hematologic malignancies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-5-6-13(17-7-11)18-14(20)9-19-8-10-3-1-2-4-12(10)15(19)21/h1-7H,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKITXOVUZKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478741.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)


![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)

![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)